(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol
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Overview
Description
(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol: is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes an amino group, a bromo-substituted pyridine ring, and a hydroxyl group. Its molecular formula is C₇H₈BrN₂O.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-bromopyridine-3-carbaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Amination Reaction: The resulting alcohol is then subjected to amination using reagents like ammonia or ammonium chloride under specific conditions to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of optimized reactions to ensure high yield and purity. The process involves large-scale reactors and controlled conditions to maintain consistency and efficiency.
Chemical Reactions Analysis
(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the compound into its amine or alcohol derivatives.
Substitution: The bromo group on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Ammonia (NH₃) or sodium azide (NaN₃) in the presence of a base.
Major Products Formed:
Oxidation: (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethanoic acid.
Reduction: (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethanol.
Substitution: (2S)-2-Amino-2-(6-azido(3-pyridyl))ethanol.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the bromo group can participate in electrophilic substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound's binding affinity to biological targets.
Comparison with Similar Compounds
(2S)-2-Amino-2-(6-bromo(3-pyridyl))ethan-1-ol: is compared with other similar compounds to highlight its uniqueness:
6-Bromopyridine-3-carbaldehyde: Lacks the amino and hydroxyl groups.
2-Aminoethanol: Lacks the bromo-substituted pyridine ring.
6-Bromopyridine-3-ol: Lacks the amino group.
This compound .
Properties
IUPAC Name |
(2S)-2-amino-2-(6-bromopyridin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJFRGHSYONBMS-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(CO)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1[C@@H](CO)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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